molecular formula C6H12O6 B12405533 D-Gulose-18O6

D-Gulose-18O6

Cat. No.: B12405533
M. Wt: 192.15 g/mol
InChI Key: GZCGUPFRVQAUEE-SQEQOMJESA-N
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Description

D-Gulose-18O6 is a rare aldohexose sugar, which is an epimer of D-galactose It is a monosaccharide that is not commonly found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .

Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.

Types of Reactions:

    Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.

    Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hypohalites.

    Reduction: Sodium borohydride is commonly used for reduction reactions.

    Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.

Major Products:

    Oxidation: Oxidized derivatives of D-Gulose.

    Reduction: D-sorbitol.

    Isomerization: D-fructose and D-allulose.

Scientific Research Applications

D-Gulose has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.

    Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.

    Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.

Mechanism of Action

The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.

Comparison with Similar Compounds

D-Gulose is similar to other rare sugars such as D-allose, D-altrose, and D-allulose. it is unique in its specific biological activities and potential applications. For instance, while D-allose is known for its anticancer properties, D-Gulose is studied for its immunosuppressive effects. Other similar compounds include:

    D-Allose: A C-3 epimer of D-glucose with anticancer properties.

    D-Altrose: A C-2 epimer of D-allose with potential biological activities.

    D-Allulose: An aldose-ketose isomer of D-allose with low-calorie sweetening properties.

Properties

Molecular Formula

C6H12O6

Molecular Weight

192.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2

InChI Key

GZCGUPFRVQAUEE-SQEQOMJESA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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